molecular formula C11H12Cl2O B1316837 5-Chloro-1-(4-chlorophenyl)-1-oxopentane CAS No. 945-97-1

5-Chloro-1-(4-chlorophenyl)-1-oxopentane

Cat. No. B1316837
CAS RN: 945-97-1
M. Wt: 231.11 g/mol
InChI Key: POHZTGANJADNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(4-chlorophenyl)-1-oxopentane, or 5-chloro-1-oxopentane, is a synthetic organic compound belonging to the class of pentanones. It is a colorless, volatile liquid that is used in various scientific and industrial applications. 5-Chloro-1-oxopentane has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, in the production of dyes, and in the manufacture of other organic compounds.

Scientific Research Applications

Synthesis of Isotopically Labeled Compounds

Research has focused on the synthesis of isotopically labeled compounds, such as [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA), which is crucial in studying the biosynthesis of biologically active porphyrins. These include molecules central to photosynthesis, oxygen transport, and electron transport. A simple scheme allows the preparation of any isotopomer of ALA in high yield, indicating the utility of related chemical pathways in producing isotopically labeled biochemical precursors (Shrestha‐Dawadi & Lugtenburg, 2003).

Advanced Organic Synthesis Techniques

The study of complex organic molecules, like (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, involves advanced synthesis techniques and crystallographic analysis. These studies contribute to a deeper understanding of molecular structures and their formation, as demonstrated by the crystal structure determination of such compounds, which assists in elucidating their chemical behavior and potential applications (Dong Heng-shan et al., 2005).

Electrosynthesis Methods

Electrosynthesis provides an alternative route for synthesizing organic compounds, such as 5-amino-4-oxopentanoic acid hydrochloride, from their nitro derivatives. This approach studies the effects of various factors on yield and quality, demonstrating the versatility of electrochemical methods in organic synthesis. Such research can lead to more efficient and environmentally friendly synthetic routes (Konarev et al., 2007).

Corrosion Inhibition

Research into Schiff bases derived from compounds including 5-Chloro-1-(4-chlorophenyl)-1-oxopentane analogs has shown potential applications in corrosion inhibition. These compounds can significantly reduce the corrosion of metals in acidic environments, suggesting their utility in protecting industrial materials. The effectiveness of these inhibitors highlights the intersection between organic synthesis and materials science (Şafak et al., 2012).

Molecular Electronics and Photonics

The synthesis and characterization of derivatives, such as 2-bromo-4-chlorophenyl-2-bromobutanoate and its analogs, contribute to fields like molecular electronics and photonics. Research into their electronic and non-linear optical properties through DFT studies reveals potential applications in developing new materials for electronic devices (Nazeer et al., 2020).

properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHZTGANJADNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558215
Record name 5-Chloro-1-(4-chlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-chlorophenyl)-1-oxopentane

CAS RN

945-97-1
Record name 5-Chloro-1-(4-chlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.